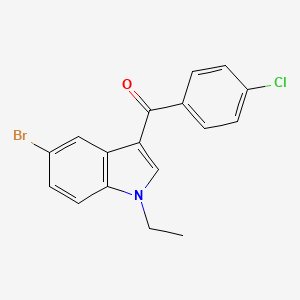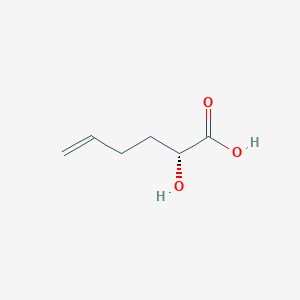
(5-Bromo-1-ethyl-1H-indol-3-yl)(4-chlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-1-ethyl-1H-indol-3-yl)(4-chlorophenyl)methanone: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 5-position of the indole ring, an ethyl group at the 1-position, and a 4-chlorophenyl group attached to the methanone moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-1-ethyl-1H-indol-3-yl)(4-chlorophenyl)methanone typically involves the following steps:
Bromination of Indole: The starting material, indole, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Formation of Methanone: The final step involves the reaction of the ethylated brominated indole with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the process to achieve higher yields and purity .
化学反応の分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives from the methanone moiety.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学的研究の応用
Chemistry:
- Used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications .
Biology:
- Studied for its potential as an antiviral, anticancer, and anti-inflammatory agent due to the biological activities of indole derivatives .
Medicine:
- Investigated for its potential therapeutic applications in treating various diseases, including cancer and viral infections .
Industry:
作用機序
The mechanism of action of (5-Bromo-1-ethyl-1H-indol-3-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, leading to modulation of biological activities. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
5-Bromo-1-ethyl-1H-indole: Lacks the 4-chlorophenyl methanone moiety but shares the brominated indole core.
4-Chlorophenylmethanone: Lacks the indole moiety but contains the 4-chlorophenyl methanone structure.
Uniqueness:
- The combination of the brominated indole core with the 4-chlorophenyl methanone moiety imparts unique biological activities and chemical reactivity to (5-Bromo-1-ethyl-1H-indol-3-yl)(4-chlorophenyl)methanone . This makes it a valuable compound for scientific research and potential therapeutic applications.
特性
CAS番号 |
195253-51-1 |
|---|---|
分子式 |
C17H13BrClNO |
分子量 |
362.6 g/mol |
IUPAC名 |
(5-bromo-1-ethylindol-3-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C17H13BrClNO/c1-2-20-10-15(14-9-12(18)5-8-16(14)20)17(21)11-3-6-13(19)7-4-11/h3-10H,2H2,1H3 |
InChIキー |
CKDYQEKSLWLYTI-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C2=C1C=CC(=C2)Br)C(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 4,4'-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis-](/img/structure/B12576232.png)


![Oxirane, 2-phenyl-3-[(triphenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B12576256.png)


![2,2-Bis{[(prop-1-en-1-yl)oxy]methyl}butan-1-ol](/img/structure/B12576268.png)






![N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide](/img/structure/B12576311.png)
